

Spectroscopic Profile of Tiglaldehyde: A Technical Guide

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This technical guide provides a comprehensive overview of the spectroscopic data for **tiglaldehyde** (also known as (E)-2-methylbut-2-enal), a key flavor and fragrance agent. The information is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Below are the ¹H and ¹³C NMR data for **tiglaldehyde**.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for **Tiglaldehyde**



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
9.38	d	7.8	1H	Aldehydic proton (-CHO)
6.45	qd	6.9, 1.5	1H	Vinylic proton (=CH-)
2.05	d	6.9	3H	Methyl protons (- CH₃)
1.75	d	1.5	3H	Methyl protons (- CH₃)

Source: Sigma-Aldrich Co. LLC., SpectraBase[1]

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for **Tiglaldehyde**

Chemical Shift (δ) ppm	Assignment	
195.2	Carbonyl carbon (C=O)	
155.8	Vinylic carbon (-C=)	
138.5	Vinylic carbon (=CH-)	
14.5	Methyl carbon (-CH₃)	
9.3	Methyl carbon (-CH₃)	

Source: Fluka AG, Buchs, Switzerland, SpectraBase[1]

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of a liquid sample like **tiglaldehyde** is as follows. [2][3][4]



- Sample Preparation: A small amount of the **tiglaldehyde** sample is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube. The concentration is typically in the range of 5-25 mg/mL.
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
- Data Acquisition:
 - The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.
 - For ¹H NMR, a standard pulse sequence (e.g., zg30) is used. Key parameters include the spectral width, number of scans, and relaxation delay.
 - For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum.
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phasecorrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for Tiglaldehyde



Wavenumber (cm ⁻¹)	Intensity	Assignment
2970	Strong	C-H stretch (alkane)
2920	Strong	C-H stretch (alkane)
2860	Medium	C-H stretch (aldehyde)
1680	Strong	C=O stretch (conjugated aldehyde)
1640	Strong	C=C stretch (alkene)
1440	Medium	C-H bend (alkane)
1380	Medium	C-H bend (alkane)

Source: NIST Mass Spectrometry Data Center[5]

Experimental Protocol for IR Spectroscopy

For a liquid sample such as **tiglaldehyde**, the following "neat" sample preparation technique is common.[6][7][8]

- Sample Preparation: A drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation. The plates are then mounted in a sample holder.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the clean salt plates is first recorded. Then, the spectrum of the sample is recorded. The instrument automatically subtracts the background spectrum from the sample spectrum.
- Data Analysis: The resulting spectrum shows the transmittance or absorbance of infrared radiation as a function of wavenumber. The characteristic absorption bands are then correlated to specific functional groups within the molecule.

Mass Spectrometry (MS)



Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data for Tiglaldehyde

m/z	Relative Intensity (%)	Assignment
84	100	[M]+ (Molecular ion)
83	95	[M-H]+
55	85	[C ₄ H ₇] ⁺
53	40	[C ₄ H ₅] ⁺
41	35	[C ₃ H ₅] ⁺
39	50	[C ₃ H ₃] ⁺
29	60	[CHO]+
27	45	[C ₂ H ₃] ⁺

Source: NIST Mass Spectrometry Data Center[9]

Experimental Protocol for Mass Spectrometry

A general protocol for obtaining an electron ionization (EI) mass spectrum of a volatile liquid like **tiglaldehyde** is as follows.[10][11][12]

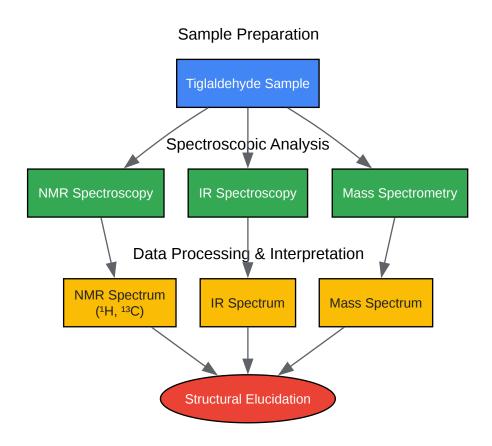
- Sample Introduction: A small amount of the liquid sample is injected into the mass spectrometer, where it is vaporized in a heated inlet system.
- Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the molecules to ionize and fragment.
- Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).



• Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **tiglaldehyde**.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

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